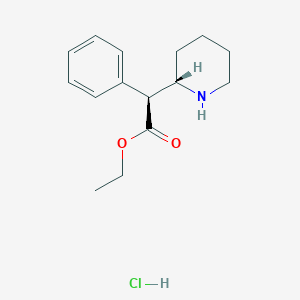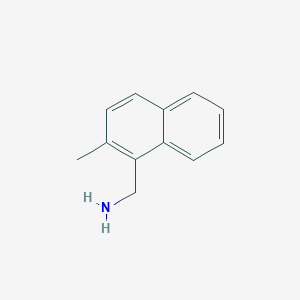
1-(Aminomethyl)-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-2-methylnaphthalene, also known as 1-AM-2-MN, is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless to yellowish liquid with a strong, sweet odor. 1-AM-2-MN has been widely studied for its potential use as a fluorescent probe for biological imaging and as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-(Aminomethyl)-2-methylnaphthalene involves the oxidation of the amino group by ROS, which results in the formation of a fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell. This mechanism allows for the selective detection of ROS in living cells.
Biochemical And Physiological Effects
1-(Aminomethyl)-2-methylnaphthalene has been shown to have minimal toxicity in living cells and has no significant effect on cell viability or proliferation. It has been used successfully in the detection of ROS in various cell types, including cancer cells, neuronal cells, and immune cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(Aminomethyl)-2-methylnaphthalene is its selectivity for ROS. This allows for the specific detection of ROS in living cells without interference from other cellular components. Additionally, 1-(Aminomethyl)-2-methylnaphthalene is relatively easy to synthesize and has a long shelf life.
One limitation of 1-(Aminomethyl)-2-methylnaphthalene is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence of the product, which can lead to inaccurate results. Additionally, 1-(Aminomethyl)-2-methylnaphthalene is not suitable for the detection of certain types of ROS, such as hydrogen peroxide.
Future Directions
There are several future directions for the use of 1-(Aminomethyl)-2-methylnaphthalene in scientific research. One potential application is in the study of oxidative stress in various disease states, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential application is in the development of new fluorescent probes for the detection of other cellular components, such as metal ions and neurotransmitters.
Conclusion
In conclusion, 1-(Aminomethyl)-2-methylnaphthalene is a valuable tool for scientific research, particularly in the detection of reactive oxygen species in living cells. Its selectivity for ROS and ease of synthesis make it a promising candidate for future research in the field of cellular imaging.
Synthesis Methods
The synthesis of 1-(Aminomethyl)-2-methylnaphthalene can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylnaphthalene with formaldehyde and ammonium chloride in the presence of a catalyst. Another method involves the reaction of 2-methylnaphthalene with paraformaldehyde and ammonia in the presence of a catalyst.
Scientific Research Applications
1-(Aminomethyl)-2-methylnaphthalene has been extensively studied for its potential use in scientific research. It has been used as a fluorescent probe for biological imaging, particularly in the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in many physiological and pathological processes. The ability of 1-(Aminomethyl)-2-methylnaphthalene to selectively detect ROS makes it a valuable tool for studying the role of ROS in various cellular processes.
properties
CAS RN |
158616-85-4 |
|---|---|
Product Name |
1-(Aminomethyl)-2-methylnaphthalene |
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8,13H2,1H3 |
InChI Key |
WMRVYQNEOLTIMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN |
synonyms |
(2-METHYLNAPHTHALEN-1-YL)METHANAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



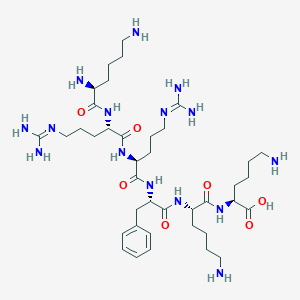
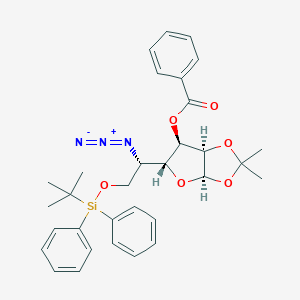
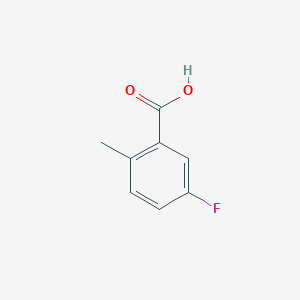
![N,N-Bis[dideuterio(phenyl)methyl]nitrous amide](/img/structure/B133538.png)
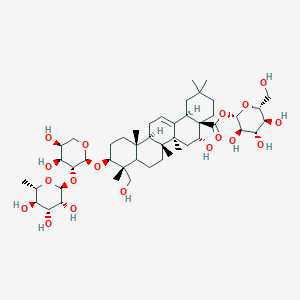
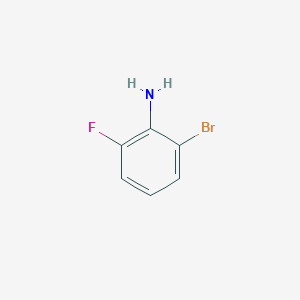
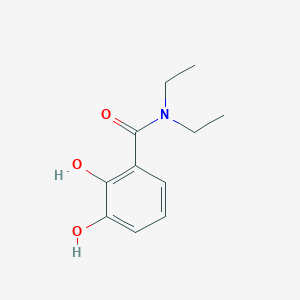
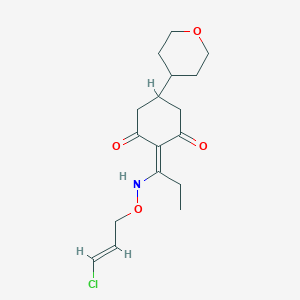
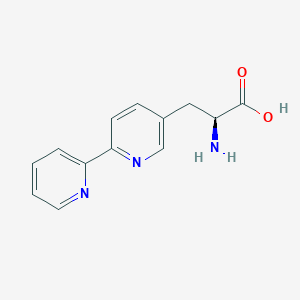
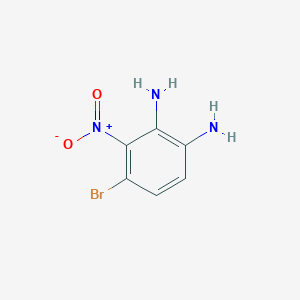
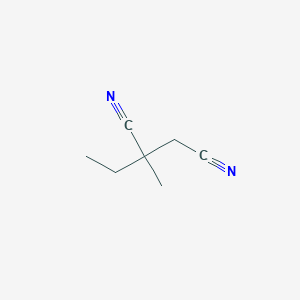
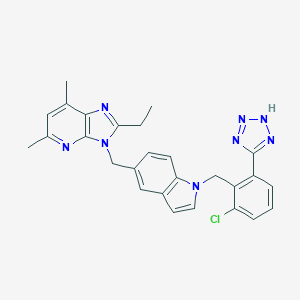
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
